Regorafenib Monohydrate
Description
See also: Regorafenib (has active moiety).
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPOQLDXFHBOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144349 | |
| Record name | Regorafenib hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019206-88-2 | |
| Record name | Regorafenib hydrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019206882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regorafenib hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Regorafenib hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGN125FS9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Regorafenib Monohydrate: A Multi-faceted Inhibitor of Colorectal Cancer Progression
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib monohydrate is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of metastatic colorectal cancer (mCRC) that has progressed after standard therapies.[1] Its mechanism of action is complex and multi-faceted, targeting key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms of regorafenib in colorectal cancer, with a focus on its kinase targets, effects on signaling pathways, and the methodologies used to elucidate these functions.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide.[4] The development of targeted therapies has significantly improved outcomes for patients with mCRC. Regorafenib (Stivarga®) is a small-molecule inhibitor that targets multiple protein kinases involved in critical cellular processes that are often dysregulated in cancer.[5] Originally developed as a RAF1 inhibitor, preclinical studies revealed its broad-spectrum activity against a range of kinases.[3] This guide will delve into the specific molecular interactions and cellular consequences of regorafenib treatment in the context of colorectal cancer.
Core Mechanism of Action: Multi-Kinase Inhibition
Regorafenib's efficacy stems from its ability to simultaneously block several key signaling pathways that drive tumor growth and survival.[3] Its targets can be broadly categorized into those involved in angiogenesis, oncogenesis, and the tumor stroma.
Anti-Angiogenic Effects
A primary mechanism of regorafenib is the inhibition of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][6] Regorafenib targets several receptor tyrosine kinases (RTKs) crucial for this process:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib potently inhibits VEGFR-1, -2, and -3.[2][4] The VEGF signaling pathway is a critical driver of angiogenesis.[2] By blocking these receptors, regorafenib prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[4][6]
-
Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2 (TIE2): TIE2 is another key receptor in vessel maturation and stability.[3] Inhibition of TIE2 by regorafenib further disrupts the integrity of the tumor vasculature.[3]
Anti-Oncogenic and Anti-Proliferative Effects
Regorafenib directly targets kinases that are part of oncogenic signaling cascades within cancer cells, thereby inhibiting their proliferation and promoting apoptosis.[2][7] Key oncogenic targets include:
-
RAF Kinases: Regorafenib inhibits both wild-type BRAF and the mutated BRAF V600E, as well as RAF-1.[8][9] These kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in colorectal cancer and promotes cell division and survival.[2]
-
KIT and RET: These proto-oncogenic RTKs can be aberrantly activated in certain cancers, and their inhibition by regorafenib contributes to its anti-tumor effects.[2][8]
Modulation of the Tumor Microenvironment
Beyond its direct effects on cancer cells and blood vessels, regorafenib also influences the tumor microenvironment, which plays a critical role in tumor progression and metastasis.[3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs): These stromal RTKs are involved in the recruitment and activity of pericytes and fibroblasts, which support tumor growth.[2][8] By inhibiting PDGFR and FGFR, regorafenib disrupts this supportive stromal network.[2] This is particularly relevant as signaling through these pathways can be a mechanism of resistance to anti-VEGF therapies.[2]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Regorafenib inhibits CSF1R, which is crucial for the differentiation and survival of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, angiogenesis, and immunosuppression.[3][4] By reducing TAM infiltration, regorafenib may help to restore an anti-tumor immune response.[3][10]
Quantitative Data: Kinase Inhibition Profile
The potency of regorafenib against its various kinase targets has been quantified in numerous preclinical studies. The following tables summarize the 50% inhibitory concentration (IC50) values of regorafenib against key kinases in both biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity of Regorafenib Against Various Kinases [8][11]
| Kinase Category | Kinases | Regorafenib (IC50 [nM/L]) |
| Angiogenic RTKs | VEGFR-1, VEGFR-2, VEGFR-3, TIE-2 | 4.2–311 |
| Oncogenic RTKs | c-KIT, RET | 1.5–7 |
| Stromal RTKs | PDGFR-β, FGFR1 | 22–202 |
| Intracellular Signaling Kinases | c-RAF/RAF-1, wild-type BRAF, and mutant BRAFV600E | 2.5–28 |
Table 2: Cellular Activity of Regorafenib [11][12]
| Assay | Cell Type/Target | Regorafenib (IC50 [nM/L]) |
| VEGFR-2 Autophosphorylation | NIH-3T3/VEGFR-2 cells | 3 |
| VEGFR-2 Autophosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 4–16 |
| VEGFR-3 Autophosphorylation | Lymphatic Endothelial Cells (LECs) | 4–16 |
| TIE-2 Autophosphorylation | Chinese hamster ovary-TIE-2 cells | 31 |
| PDGFR-β Autophosphorylation | Human Aortic Smooth Muscle Cells (HAoSMCs) | 90 |
| FGFR Signaling | MCF-7 cells | ~200 |
| Cell Proliferation | SW620 and Colo-205 CRC cell lines | 970–3270 |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by regorafenib in colorectal cancer.
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways in colorectal cancer.
Caption: Experimental workflow for evaluating the mechanism of action of regorafenib.
Detailed Methodologies for Key Experiments
The following sections provide an overview of the experimental protocols commonly used to investigate the mechanism of action of regorafenib.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory effect of regorafenib on the enzymatic activity of purified kinases.
-
General Protocol:
-
Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.
-
Varying concentrations of regorafenib are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays (e.g., HTRF, Kinase-Glo).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the regorafenib concentration.[13]
-
Cellular Phosphorylation Assays
-
Objective: To assess the ability of regorafenib to inhibit the phosphorylation (activation) of target kinases within a cellular context.
-
General Protocol (Example: VEGFR2 phosphorylation in HUVECs):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of regorafenib for a specified time.
-
Cells are then stimulated with a ligand (e.g., VEGF-A) to induce receptor phosphorylation.
-
The stimulation is stopped, and the cells are lysed to extract proteins.
-
The phosphorylation status of the target kinase (e.g., p-VEGFR2) is analyzed by Western blotting using phospho-specific antibodies. Total protein levels of the kinase are also measured as a loading control.
-
Densitometry is used to quantify the bands, and the inhibition of phosphorylation is calculated relative to the vehicle-treated control.[12]
-
Cell Proliferation Assays
-
Objective: To determine the effect of regorafenib on the growth of cancer cells or endothelial cells.
-
General Protocol (Example: Crystal Violet Assay with CRC cells):
-
Colorectal cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing increasing concentrations of regorafenib or a vehicle control.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
The medium is removed, and the cells are fixed with a solution like glutaraldehyde.
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The fixed cells are stained with a crystal violet solution, which stains the cell nuclei.
-
After washing and drying, the incorporated dye is solubilized, and the absorbance is measured using a plate reader at a specific wavelength.
-
The absorbance is proportional to the number of viable cells, and IC50 values for cell growth inhibition can be calculated.[10]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of regorafenib in a living organism.
-
General Protocol (Example: Subcutaneous CRC Xenograft Model):
-
Human colorectal cancer cells (e.g., HCT116) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
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Mice are randomized into treatment and control groups.
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The treatment group receives regorafenib orally (e.g., by gavage) at a specified dose and schedule (e.g., daily for a set number of days). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density (CD31) and apoptosis (TUNEL)).[14]
-
-
Orthotopic Models: For studying metastasis, cancer cells can be implanted into the organ of origin (e.g., the cecum for colorectal cancer) to better mimic the natural progression of the disease.[15]
Conclusion
This compound exerts its anti-tumor effects in colorectal cancer through a complex and potent mechanism of action that involves the simultaneous inhibition of multiple key kinases. Its ability to target angiogenesis, oncogenesis, and the tumor microenvironment provides a strong rationale for its clinical efficacy in patients with refractory metastatic colorectal cancer. A thorough understanding of these molecular mechanisms, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the continued development of novel therapeutic strategies and for optimizing the use of regorafenib in the clinic.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Its therapeutic efficacy is intrinsically linked to its specific chemical structure and solid-state form. This technical guide provides a comprehensive overview of a common and practical synthetic route to Regorafenib, culminating in the crystallization of its stable monohydrate form. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Regorafenib, with the systematic name 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is an oral multi-kinase inhibitor. It targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The commercially available form of Regorafenib is a monohydrate, which exhibits advantageous properties in terms of stability. This guide focuses on a widely utilized synthetic pathway, proceeding through key intermediates to yield high-purity Regorafenib, followed by the specific process for its crystallization into the monohydrate form.
Synthesis of Regorafenib
The synthesis of Regorafenib is a multi-step process. A practical and frequently described route involves the synthesis of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. These intermediates are then coupled to form Regorafenib.
Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
The synthesis of this key intermediate is achieved through the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).
-
Stir the mixture until all solids are completely dissolved.
-
Add sodium hydroxide to the solution.
-
Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.
-
Upon completion of the reaction, add water to the system.
-
Cool the mixture to 10 °C and stir overnight to facilitate crystallization.
-
Filter the resulting solid, wash, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
| Reactant/Reagent | Molar Ratio/Amount | Reference |
| 4-amino-3-fluorophenol | 1.0 eq | |
| 4-chloro-N-methylpyridine-2-carboxamide | 1.0 eq | |
| N,N-dimethylacetamide | Solvent | |
| Sodium Hydroxide | - | |
| Product | Yield | Purity |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 88.9% | 99.3% (HPLC) |
Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This isocyanate intermediate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline.
-
Dissolve triphosgene in dichloromethane (DCM).
-
Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.
-
Subsequently, add a solution of triethylamine in DCM dropwise.
-
Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
| Reactant/Reagent | Molar Ratio/Amount | Reference |
| 4-chloro-3-(trifluoromethyl)aniline | 1.0 eq | |
| Triphosgene | - | |
| Triethylamine | - | |
| Dichloromethane | Solvent |
Final Synthesis of Regorafenib
The final step involves the reaction of the two key intermediates to form Regorafenib.
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.
-
Allow the mixture to stir at room temperature. A brown solid will precipitate.
-
Continue stirring for 16 hours.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.
| Reactant/Reagent | Molar Ratio/Amount | Reference |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 1.0 eq | |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 1.2 eq | |
| Dichloromethane | Solvent | |
| Diethyl Ether | Washing Solvent | |
| Product | Overall Yield | Purity |
| Regorafenib | 46.5% | 99.96% |
Crystallization of Regorafenib Monohydrate
The conversion of anhydrous Regorafenib to its monohydrate form is a critical step to obtain the desired stable crystalline form.
Experimental Protocol:
-
Dissolve the synthesized Regorafenib (polymorph I) in acetone.
-
Filter the solution to remove any insoluble impurities.
-
Add water to the filtrate until precipitation occurs.
-
Filter the precipitate and dry it at room temperature under ambient humidity.
| Starting Material | Solvent System | Outcome | Reference |
| Regorafenib (Polymorph I) | Acetone/Water | This compound |
Signaling Pathways and Mechanism of Action
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways crucial for tumor growth and proliferation. The primary targets include VEGFR, PDGFR, and the Raf-MEK-ERK pathway.
Regorafenib Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of this compound.
Regorafenib's Inhibition of Key Signaling Pathways
Caption: Regorafenib inhibits VEGFR, PDGFR, and Raf signaling pathways.
Detailed VEGFR Signaling Pathway
Caption: Simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.
Conclusion
This technical guide outlines a robust and scalable synthetic route for Regorafenib and its subsequent crystallization to the stable monohydrate form. The provided experimental protocols and quantitative data offer valuable insights for process optimization and scale-up activities. Furthermore, the visualization of the key signaling pathways inhibited by Regorafenib underscores the molecular basis of its therapeutic action. This comprehensive overview serves as a foundational resource for professionals engaged in the research and development of this important anti-cancer agent.
The Genesis of a Multi-Targeted Approach: A Technical Guide to the Discovery and Development of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib (Stivarga®) stands as a significant milestone in the treatment of various cancers, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). Its development marked a strategic shift towards a multi-pronged attack on tumor progression by simultaneously targeting multiple critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of regorafenib, with a focus on its mechanism of action as a multikinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, extensive quantitative data, and visual representations of key biological processes to facilitate a deeper understanding of this important therapeutic agent.
Introduction: The Rationale for Multikinase Inhibition
The complexity and redundancy of signaling pathways that drive tumor growth, angiogenesis, and metastasis have posed significant challenges to the development of effective cancer therapies. Targeting a single kinase often leads to the activation of alternative pathways, resulting in therapeutic resistance. This understanding spurred the development of multikinase inhibitors, designed to simultaneously block several key signaling nodes, thereby offering a more robust and durable anti-tumor response. Regorafenib emerged from this paradigm, designed to inhibit a specific spectrum of kinases involved in oncogenesis, the tumor microenvironment, and angiogenesis.[1]
Discovery and Medicinal Chemistry
Regorafenib (BAY 73-4506) is an oral diphenylurea derivative. Its discovery stemmed from a drug discovery program focused on urea-based compounds, building upon the success of sorafenib. The chemical structure of regorafenib is 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. A key structural feature that distinguishes it from sorafenib is the presence of a fluorine atom in the central phenyl ring. This modification results in a distinct kinase inhibition profile.[2]
Mechanism of Action: A Triad of Anti-Tumor Activity
Regorafenib exerts its anti-tumor effects by inhibiting a range of kinases crucial for tumor progression. Its mechanism of action can be broadly categorized into three key areas: anti-angiogenic, anti-proliferative, and modulation of the tumor microenvironment.[3][4]
Inhibition of Angiogenesis
A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. Regorafenib potently inhibits key receptor tyrosine kinases (RTKs) that drive this process.[5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib targets VEGFR1, VEGFR2, and VEGFR3, which are critical mediators of angiogenesis and lymphangiogenesis. By inhibiting these receptors, it blocks the signaling cascade initiated by vascular endothelial growth factors (VEGFs), leading to a reduction in endothelial cell proliferation, migration, and new vessel formation.[1][6]
-
Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2): TIE2 is another important receptor involved in vascular maturation and stability. Regorafenib's inhibition of TIE2 further disrupts the integrity of the tumor vasculature.[3]
Inhibition of Oncogenic Signaling
Regorafenib directly targets kinases that are integral to oncogenic signaling pathways, thereby inhibiting tumor cell proliferation and survival.
-
RAF Kinases: Regorafenib inhibits both wild-type BRAF and the V600E mutant, as well as RAF-1 (c-RAF). These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[7][8]
-
KIT and RET: The proto-oncogenes KIT and RET are RTKs that, when mutated or overexpressed, can drive the growth of certain cancers, notably GIST and some types of thyroid cancer. Regorafenib effectively inhibits these kinases.[8]
Modulation of the Tumor Microenvironment
The tumor microenvironment, which includes stromal cells and immune cells, plays a critical role in tumor progression and metastasis. Regorafenib influences this environment through the inhibition of:
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-β, expressed on pericytes and stromal cells, is involved in the stabilization of blood vessels and the regulation of interstitial fluid pressure within the tumor. Inhibition of PDGFR-β can lead to a "normalization" of the tumor vasculature, potentially enhancing the delivery of other therapeutic agents.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are implicated in tumor angiogenesis and cell proliferation.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): By inhibiting CSF1R, regorafenib can modulate the activity of tumor-associated macrophages (TAMs), which are key components of the immunosuppressive tumor microenvironment.[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes involved in the development of regorafenib, the following diagrams have been generated using the DOT language.
Caption: Regorafenib Discovery and Development Workflow.
Caption: Regorafenib's Multikinase Inhibition Mechanism of Action.
Caption: Key Signaling Pathways Inhibited by Regorafenib.
Preclinical Pharmacology
The anti-tumor activity of regorafenib was extensively evaluated in a battery of preclinical models, which provided the foundational evidence for its clinical development.
In Vitro Kinase Inhibition
Biochemical assays were employed to determine the inhibitory activity of regorafenib against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against key angiogenic and oncogenic kinases.
Table 1: In Vitro Biochemical Kinase Inhibition Profile of Regorafenib
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR1 | 13 | Angiogenic RTK |
| VEGFR2 | 4.2 | Angiogenic RTK |
| VEGFR3 | 46 | Angiogenic RTK |
| TIE2 | 13-31 | Angiogenic RTK |
| PDGFR-β | 22 | Stromal RTK |
| FGFR1 | 202 | Stromal RTK |
| KIT | 7 | Oncogenic RTK |
| RET | 1.5 | Oncogenic RTK |
| RAF-1 | 2.5 | Intracellular Kinase |
| BRAF | 28 | Intracellular Kinase |
| BRAF (V600E) | 19 | Intracellular Kinase |
| Data compiled from multiple sources.[7][8][10][11] |
Cellular Assays
The effect of regorafenib on cellular processes was assessed in various cell lines.
Table 2: In Vitro Cellular Activity of Regorafenib
| Assay | Cell Line | IC50 (nM) |
| VEGFR2 Autophosphorylation | NIH-3T3/VEGFR2 | 3 |
| PDGFR-β Autophosphorylation | HAoSMCs | 90 |
| VEGF-stimulated Proliferation | HUVECs | ~3 |
| FGF2-stimulated Proliferation | HUVECs | 127 |
| PDGF-BB-stimulated Proliferation | HAoSMCs | 146 |
| Cell Proliferation | SW620 (colorectal cancer) | 967 |
| Cell Proliferation | Colo-205 (colorectal cancer) | 3269 |
| Data compiled from multiple sources.[7][8] |
In Vivo Tumor Xenograft Models
Regorafenib demonstrated significant anti-tumor efficacy in various human tumor xenograft models in immunocompromised mice.
Table 3: In Vivo Efficacy of Regorafenib in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Colo-205 (colorectal) | 10 mg/kg/day, p.o. | ~75% at day 14 | [7] |
| Gastric Cancer PDX (8 models) | 10 mg/kg/day, p.o. | 72-96% | [6] |
| H129 (hepatoma) | 10 mg/kg/day, p.o. | Significant survival benefit | [4] |
| CT26 (colon, orthotopic) | 30 mg/kg/day, p.o. | Complete tumor growth suppression | [5] |
| HT-29 (colon) | 10 mg/kg/day, p.o. | Significant reduction in tumor vascularity and perfusion | [12] |
| p.o. = per os (by mouth); PDX = Patient-Derived Xenograft |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Kinase Reaction: Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated in a reaction buffer containing ATP and a suitable substrate (e.g., a biotinylated peptide).
-
Compound Incubation: Serially diluted regorafenib or vehicle control is added to the kinase reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, where a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot for VEGFR2 Phosphorylation in HUVECs
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved for several hours. Cells are pre-treated with various concentrations of regorafenib or vehicle for a specified time (e.g., 1 hour) before stimulation with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).[13][14]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is then stripped and re-probed with an antibody for total VEGFR2 as a loading control.[15][16][17]
MTT Cell Proliferation Assay
-
Cell Seeding: Cancer cells (e.g., SW620, Colo-205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3][9][18]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of regorafenib or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[2][19]
In Vivo Colorectal Cancer Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[12][20]
-
Tumor Cell Implantation: A suspension of human colorectal cancer cells (e.g., HCT116, HT-29) is injected subcutaneously or orthotopically into the mice.[12][20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Regorafenib is administered orally (by gavage) at a specified dose and schedule (e.g., 10-30 mg/kg, daily). The control group receives the vehicle.[20]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[20]
Clinical Development
The clinical development of regorafenib has been marked by a series of well-designed clinical trials that have established its efficacy and safety in various cancer types.
Phase I and II Studies
Initial Phase I trials established the safety, tolerability, and recommended dose of regorafenib. Phase II studies then explored its activity in a range of solid tumors, demonstrating promising signals of efficacy, particularly in mCRC and GIST.[7]
The CORRECT Trial: A Pivotal Phase III Study in mCRC
The CORRECT (Colorectal cancer treated with regorafenib or placebo after failure of standard therapy) trial was a landmark international, multicenter, randomized, double-blind, placebo-controlled Phase III study that evaluated the efficacy and safety of regorafenib in patients with mCRC who had progressed after all standard therapies.[21]
Table 4: Key Efficacy Outcomes of the CORRECT Trial
| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64-0.94) | 0.0052 |
| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42-0.58) | <0.0001 |
| Disease Control Rate | 41% | 15% | - | <0.0001 |
| CI = Confidence Interval[21] |
The CORRECT trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients treated with regorafenib.
Pharmacokinetics and Metabolism
Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9). It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have similar in vitro pharmacological activity and steady-state concentrations as the parent drug.[8] The drug is eliminated predominantly in the feces.[2]
Safety and Tolerability
The most common treatment-related adverse events observed with regorafenib include hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash. These side effects are generally manageable with supportive care and dose modifications.[19]
Conclusion
The discovery and development of regorafenib exemplify a successful translation of the multikinase inhibitor concept into a clinically effective cancer therapy. Its broad-spectrum activity against key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment provides a robust mechanism for its anti-tumor effects. The comprehensive preclinical evaluation and well-executed clinical trials have firmly established its role in the treatment of refractory metastatic colorectal cancer and other solid tumors. This technical guide provides a detailed roadmap of the scientific journey of regorafenib, offering valuable insights for researchers and clinicians working on the next generation of cancer therapeutics.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. iris.unibs.it [iris.unibs.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nice.org.uk [nice.org.uk]
- 19. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Regorafenib Monohydrate: A Deep Dive into its Metabolites and Their Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Regorafenib, an oral multi-kinase inhibitor, has become a valuable therapeutic agent in the treatment of various malignancies, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Upon administration, Regorafenib is metabolized into several compounds, with two major active metabolites, M-2 (pyridine N-oxide) and M-5 (demethylated pyridine N-oxide), demonstrating significant pharmacological activity.[5][6] This technical guide provides a comprehensive overview of the biological activity of Regorafenib and its key metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Metabolic Pathway of Regorafenib
Regorafenib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9).[6][7] The primary metabolic pathway involves the N-oxidation of the pyridine ring of Regorafenib to form the active metabolite M-2. Subsequent demethylation of M-2 leads to the formation of another active metabolite, M-5.[6] Both M-2 and M-5 circulate in plasma at concentrations comparable to the parent drug at steady state.[2][3] Regorafenib and its metabolite M-2 can also undergo glucuronidation to form inactive metabolites, M-7 and M-8, respectively.[6]
Biological Activity of Regorafenib and its Metabolites
Both in vitro and in vivo studies have demonstrated that the primary metabolites of Regorafenib, M-2 and M-5, exhibit a pharmacological activity profile comparable to the parent compound.[1][2] They have been shown to potently inhibit a range of kinases involved in cancer progression.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Regorafenib, M-2, and M-5 against various kinases has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of each compound.
| Target Kinase | Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| VEGFR1 | Regorafenib | 13 | - | [8][9] |
| VEGFR2 | Regorafenib | 4.2 | 3 | [8][10] |
| VEGFR2 | M-2 | - | 30 | [10] |
| VEGFR2 | M-5 | - | 20 | [10] |
| VEGFR3 | Regorafenib | 46 | - | [8][9] |
| TIE-2 | Regorafenib | - | 31 | [10] |
| TIE-2 | M-2 | - | - | [10] |
| TIE-2 | M-5 | - | - | [10] |
| KIT | Regorafenib | 7 | - | [8][9] |
| KIT (mutant) | Regorafenib | 10-20 | - | [10] |
| RET | Regorafenib | 1.5 | - | [8][9] |
| RET (mutant) | Regorafenib | ~10 | - | [10] |
| PDGFR-β | Regorafenib | 22 | 90 | [8][10] |
| FGFR1 | Regorafenib | - | ~200 | [10] |
| BRAF | Regorafenib | 28 | - | [8] |
| BRAF (V600E) | Regorafenib | 19 | - | [8] |
| RAF-1 | Regorafenib | 2.5 | - | [8][9] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Signaling Pathways Targeted by Regorafenib and its Metabolites
Regorafenib and its active metabolites exert their anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, they target oncogenic kinases such as KIT and RET, and components of the RAF/MEK/ERK signaling cascade.
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of Regorafenib and its metabolites.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
General Protocol:
-
Recombinant human kinases are incubated with a specific substrate and ATP.
-
Regorafenib, M-2, or M-5 are added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Phosphorylation Assays
Objective: To assess the ability of the compounds to inhibit kinase activity within a cellular context.
General Protocol:
-
Cells expressing the target kinase (e.g., NIH-3T3 cells overexpressing VEGFR-2) are cultured.[10]
-
The cells are treated with various concentrations of Regorafenib, M-2, or M-5.
-
Kinase activation is stimulated with a specific ligand (e.g., VEGF for VEGFR-2).
-
Cell lysates are prepared, and the phosphorylation status of the target kinase and downstream signaling proteins is determined by Western blotting or ELISA using phospho-specific antibodies.
-
IC50 values are determined based on the reduction in phosphorylation levels.[10]
Cell Proliferation Assays
Objective: To evaluate the cytostatic or cytotoxic effects of the compounds on cancer cell lines.
General Protocol:
-
Cancer cell lines (e.g., colorectal cancer lines HCT116 and HT29) are seeded in multi-well plates.[11]
-
After cell attachment, they are treated with a range of concentrations of Regorafenib, M-2, or M-5.
-
The cells are incubated for a specified duration (e.g., 48-72 hours).
-
Cell viability is assessed using methods such as the CCK8 assay, which measures metabolic activity.[11]
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Regorafenib, M-2, or M-5 are administered orally at a specified dose and schedule (e.g., 10 mg/kg/day).[2][12]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis and cell proliferation markers.
Conclusion
The metabolites of Regorafenib Monohydrate, particularly M-2 and M-5, are not merely byproducts of drug metabolism but are pharmacologically active entities that contribute significantly to the overall anti-tumor efficacy of the parent compound. Their ability to inhibit key kinases involved in angiogenesis and oncogenesis at potencies comparable to Regorafenib underscores their importance in the therapeutic effect observed in patients. A thorough understanding of the biological activity and metabolic profile of these metabolites is crucial for optimizing clinical outcomes and for the future development of related targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural analysis of Regorafenib Monohydrate cocrystals
An In-depth Technical Guide to the Structural Analysis of Regorafenib Monohydrate Cocrystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of this compound cocrystals. Regorafenib, an oral multi-kinase inhibitor, is utilized in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and advanced hepatocellular carcinoma.[1][2] Its commercial form, a monohydrate (REG·H₂O), suffers from poor aqueous solubility, which can limit its clinical efficacy.[1][3] Crystal engineering, specifically the formation of cocrystals, presents a promising strategy to enhance the physicochemical properties of Regorafenib, such as solubility and dissolution rate, without altering its intrinsic pharmacological activity.[1][4]
This document details the synthesis and characterization of various Regorafenib cocrystals, presenting key quantitative data in comparative tables. It outlines the experimental protocols for cocrystal screening, synthesis, and analysis, and visualizes critical workflows and the signaling pathways targeted by Regorafenib.
Data Presentation: Physicochemical Properties
The formation of cocrystals with various dicarboxylic acids has been shown to significantly alter the properties of this compound.[1] The following tables summarize the quantitative data from structural, thermal, and solubility analyses of several reported cocrystals compared to the parent drug.
Table 1: Crystallographic Data for this compound and its Cocrystals
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| REG·H₂O[5] | C₂₁H₁₇ClF₄N₄O₄ | Monoclinic | P 1 21/c 1 | 4.7783 | 21.9538 | 20.5581 | 90.00 | 92.3410 | 90.00 | 2154.0 |
| REG–MA (1:1)[1] | C₂₁H₁₅ClF₄N₄O₃·C₃H₄O₄ | Triclinic | P-1 | 11.23 | 12.01 | 12.18 | 62.45 | 66.89 | 88.01 | 1343.4 |
| REG–GA (1:1)[1] | C₂₁H₁₅ClF₄N₄O₃·C₅H₈O₄ | Monoclinic | P2₁/n | 10.34 | 16.59 | 16.64 | 90.00 | 97.56 | 90.00 | 2831.1 |
| REG–PA (2:1)[1] | 2(C₂₁H₁₅ClF₄N₄O₃)·C₇H₁₂O₄ | Triclinic | P-1 | 10.01 | 12.89 | 21.53 | 90.11 | 96.11 | 109.23 | 2584.2 |
REG·H₂O: this compound; REG–MA: Regorafenib-Malonic Acid; REG–GA: Regorafenib-Glutaric Acid; REG–PA: Regorafenib-Pimelic Acid.
Table 2: Thermal Properties and Solubility Data
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Apparent Solubility (μg/mL) | Dissolution Rate Improvement (vs. REG·H₂O) |
| REG·H₂O | ~186-206[6] | ~220 | 0.05 | - |
| REG–MA | 158.4 | 158.4 | 0.06 | Comparable |
| REG–GA | 151.7 | 179.8 | 0.81 | Significantly Enhanced[1] |
| REG–PA | 170.1 | 185.3 | 3.51 (70.3x increase)[7] | Significantly Enhanced[1] |
Experimental Protocols
The successful development of pharmaceutical cocrystals relies on a systematic workflow encompassing screening, synthesis, and comprehensive characterization.
Cocrystal Screening and Synthesis Workflow
The initial phase involves selecting suitable coformers based on crystal engineering principles, followed by synthesis using various methods and subsequent characterization to confirm cocrystal formation.
Caption: A generalized workflow for cocrystal screening, synthesis, and characterization.
Cocrystal Screening
The selection of appropriate coformers is a critical step. Computational methods and established principles guide this process:
-
Computational Screening: Models like COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) can predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and potential coformers, reducing the experimental search space.[8]
-
Crystal Engineering Principles: Coformers are often selected based on their ability to form robust supramolecular synthons (e.g., acid-amide) with the API through non-covalent interactions like hydrogen bonds.[4]
Cocrystal Synthesis Methods
Several techniques are employed for the synthesis of Regorafenib cocrystals:
-
Liquid-Assisted Grinding (LAG): The API and coformer are ground together in a mortar and pestle or a ball mill with a minimal amount of a solvent.[1][4] This method is efficient for screening and can rapidly produce cocrystals.[9]
-
Protocol: A stoichiometric mixture of this compound and the chosen coformer is placed in a grinding jar with a few drops of a suitable solvent (e.g., acetonitrile, ethanol). The mixture is then ground at a specified frequency (e.g., 30 Hz) for a set duration (e.g., 60 minutes). The resulting solid is collected for analysis.
-
-
Slurry Crystallization: The API and coformer are stirred in a solvent in which they have limited solubility.[1] Over time, the less stable forms dissolve and the more stable cocrystal precipitates.
-
Protocol: A supersaturated solution of the coformer is prepared. An excess of this compound is added to this solution. The resulting slurry is stirred at a constant temperature (e.g., 25 °C) for several days. The solid is then filtered, washed, and dried.[10]
-
-
Solution Evaporation: Both the API and coformer are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the crystallization of the cocrystal.[4] This method is often used to grow single crystals suitable for X-ray diffraction.[10]
-
Protocol: Stoichiometric amounts of Regorafenib and the coformer are dissolved in a suitable solvent (e.g., acetone) with gentle heating. The solution is filtered to remove any undissolved particles and then left for slow evaporation at room temperature. Crystals are harvested once they appear.[11]
-
Characterization Techniques
A suite of analytical methods is used to confirm cocrystal formation and evaluate its properties.[4][12]
-
X-ray Diffraction (XRD): This is the definitive method for identifying new crystalline phases.[13]
-
Powder X-ray Diffraction (PXRD): Used to check the formation of a new crystalline phase by comparing the diffraction pattern of the product to the starting materials. A unique pattern indicates a new solid form.[14]
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides the absolute crystal structure, including bond lengths, angles, and intermolecular interactions, confirming the formation of a cocrystal.[13]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions. A cocrystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the individual components.[15][16]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and determine the presence of solvent molecules.[16]
-
-
Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Detects shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, providing evidence of the intermolecular interactions within the cocrystal lattice.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice, and solution NMR confirms the stoichiometric ratio of the components in the cocrystal.[1]
-
-
Physicochemical Property Assessment:
-
Powder Dissolution Studies: Measure the rate at which the cocrystal dissolves in a given medium, often showing significant improvements over the parent API.[1]
-
Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity and physical stability of the cocrystal under varying relative humidity conditions.[1]
-
Regorafenib Signaling Pathways
Regorafenib is a multikinase inhibitor that targets several key signaling pathways involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment.[2][18] Its mechanism of action involves blocking the activity of various receptor tyrosine kinases (RTKs) and intracellular kinases.
Primary Kinase Inhibition Pathway
Regorafenib's primary targets are kinases that drive tumor growth and blood vessel formation. By inhibiting these, it effectively cuts off the tumor's nutrient supply and halts proliferation.[19]
Caption: Regorafenib inhibits multiple kinases involved in key cancer progression pathways.
Downstream ERK/NF-κB Signaling Pathway
A significant mechanism through which Regorafenib exerts its antitumor effect is by suppressing the ERK/NF-κB signaling pathway.[20] This inhibition leads to reduced expression of proteins involved in cell survival and proliferation and promotes apoptosis.
Caption: Regorafenib blocks the ERK/NF-κB cascade, leading to decreased survival signals and increased apoptosis.[20]
Conclusion
The structural and physicochemical characterization of this compound cocrystals demonstrates that crystal engineering is a highly effective strategy for overcoming the solubility limitations of the parent drug. Cocrystals with coformers like glutaric acid and pimelic acid have shown significantly enhanced apparent solubility and dissolution rates, which could potentially lead to improved oral bioavailability and more efficient clinical formulations.[1] The detailed protocols and pathway analyses provided herein serve as a technical resource for the continued research and development of novel solid forms of Regorafenib and other poorly soluble APIs.
References
- 1. Cocrystals of regorafenib with dicarboxylic acids: synthesis, characterization and property evaluation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H17ClF4N4O4 | CID 24768591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 7. globethesis.com [globethesis.com]
- 8. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. esrf.fr [esrf.fr]
- 10. mdpi.com [mdpi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Detection of cocrystal formation based on binary phase diagrams using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Comparison of the crystal structures of the potent anticancer and anti-angiogenic agent regorafenib and its monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Regorafenib used for? [synapse.patsnap.com]
- 20. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Bioavailability of Regorafenib Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and bioavailability of Regorafenib Monohydrate, a multi-kinase inhibitor used in the treatment of various cancers. This document synthesizes key data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes associated molecular pathways and workflows to support further research and development.
Solubility Profile
This compound is characterized by its poor aqueous solubility, a critical factor influencing its formulation development and oral bioavailability.[1][2] Its solubility has been determined in a range of organic solvents and aqueous media.
Quantitative Solubility Data
The solubility of Regorafenib and its monohydrate form in various solvents is summarized below.
| Solvent/Medium | Temperature | Solubility | Citation |
| Organic Solvents | |||
| Dimethylformamide (DMF) | 25°C | 410.34 ± 2.65 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 25°C | ~30 mg/mL | [4] |
| Acetone | 25°C | 32.63 ± 0.26 mg/mL | [3] |
| Ethanol | Not Specified | ~14 mg/mL | [4] |
| Ethyl Acetate (EA) | 25°C | 15.16 ± 0.17 mg/mL | [3] |
| Dichloromethane (DCM) | 25°C | 2.71 ± 0.06 mg/mL | [3] |
| Aqueous & Biorelevant Media | |||
| Water (pH 1-13) | Not Specified | Insoluble | [5] |
| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.3 mg/mL | [4] |
| Dissolution Medium | 37°C | 26.28 µg/mL | [3] |
| Supercritical Fluid | |||
| Supercritical CO2 (338 K, 27 MPa) | 338 K | 6.44 x 10⁻⁶ (mole fraction) | [6][7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the solvent of interest.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The resulting suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.
-
Separation of Undissolved Solid: The collected supernatant is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of Regorafenib in the clear filtrate is determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).[3]
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
Experimental Workflow: Solubility Determination
References
- 1. uspnf.com [uspnf.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nihs.go.jp [nihs.go.jp]
- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
The Role of Regorafenib Monohydrate in Modulating the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant clinical activity in various malignancies. Its therapeutic efficacy is not solely attributed to its direct anti-proliferative effects on tumor cells but also to its profound ability to modulate the complex tumor microenvironment (TME). This technical guide provides a comprehensive overview of the mechanisms by which regorafenib monohydrate reshapes the TME, focusing on its impact on angiogenesis, the immune landscape, and the stromal compartment. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways are presented to offer a thorough resource for researchers and drug development professionals.
Introduction to this compound and the Tumor Microenvironment
This compound is the hydrated form of regorafenib, a small-molecule inhibitor of multiple protein kinases.[1] Its targets include kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor stroma (PDGFRβ, FGFR).[2] The TME is a complex and dynamic ecosystem comprising cancer cells, immune cells, stromal cells (such as cancer-associated fibroblasts), blood and lymphatic vessels, and the extracellular matrix. This environment plays a critical role in tumor progression, metastasis, and response to therapy. Regorafenib's broad kinase inhibition profile allows it to concurrently target multiple components of the TME, leading to a multi-pronged anti-tumor effect.[3]
Modulation of the Tumor Microenvironment by Regorafenib
Regorafenib's impact on the TME is multifaceted, primarily affecting angiogenesis, the immune infiltrate, and the stromal architecture.
Anti-Angiogenic Effects
Regorafenib potently inhibits key receptor tyrosine kinases involved in the formation of new blood vessels, a process critical for tumor growth and metastasis.[4]
-
VEGFR Inhibition : By blocking VEGFR1, VEGFR2, and VEGFR3, regorafenib directly inhibits the signaling cascade initiated by vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. This leads to a reduction in microvessel density and vascular permeability within the tumor.[5]
-
TIE2 Inhibition : Regorafenib also targets the TIE2 receptor, which is activated by angiopoietins and plays a crucial role in vessel maturation and stability. Inhibition of TIE2 can lead to vascular normalization, which can improve the delivery of other therapeutic agents and enhance anti-tumor immune responses.[6]
Immunomodulatory Effects
A growing body of evidence highlights the significant immunomodulatory properties of regorafenib, which can convert an immunosuppressive "cold" tumor into an immune-responsive "hot" tumor.[2]
-
Modulation of Tumor-Associated Macrophages (TAMs) : Regorafenib has been shown to inhibit the colony-stimulating factor 1 receptor (CSF1R), which is essential for the survival and differentiation of macrophages.[3] This leads to a reduction in the overall number of TAMs, which are often immunosuppressive.[2] Furthermore, regorafenib can repolarize TAMs from an anti-inflammatory, pro-tumoral M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.[7]
-
Enhancement of T-Cell Infiltration and Activity : By normalizing the tumor vasculature and modulating cytokine production, regorafenib can facilitate the infiltration of cytotoxic CD8+ T cells into the tumor.[8] It has been shown to increase the expression of CXCL10, a chemokine that attracts CXCR3-expressing T cells.[8] Additionally, regorafenib can reduce the number of immunosuppressive regulatory T cells (Tregs) within the TME.[2]
-
Regulation of Immune Checkpoints : Preclinical studies have demonstrated that regorafenib can decrease the expression of programmed death-ligand 1 (PD-L1) on tumor cells, potentially by inhibiting the RET-Src-STAT1 signaling pathway.[8] This provides a strong rationale for combining regorafenib with immune checkpoint inhibitors.
Effects on the Tumor Stroma
The tumor stroma, particularly cancer-associated fibroblasts (CAFs), plays a pivotal role in promoting tumor growth, invasion, and drug resistance.
-
Inhibition of Cancer-Associated Fibroblasts (CAFs) : Regorafenib has been shown to inhibit the proliferation and induce apoptosis of CAFs, in part by targeting the PDGFRβ signaling pathway and inhibiting AKT phosphorylation.[1][9] By reducing the number and activity of CAFs, regorafenib can disrupt the supportive stromal network of the tumor.
Quantitative Data on TME Modulation by Regorafenib
The following tables summarize quantitative data from various preclinical and clinical studies demonstrating the effects of regorafenib on the tumor microenvironment.
Table 1: Effects of Regorafenib on Angiogenesis
| Parameter | Model System | Treatment | Outcome | Reference |
| Microvessel Density (CD31+) | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | ~50% reduction vs. control | [3] |
| VEGFR2+ Endothelial Cells | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant decrease vs. control | [10] |
| Tumor Attenuation (Hounsfield Units) | Metastatic colorectal cancer patients | Regorafenib | Median decrease of 23.9% after 2 cycles | [11] |
| Soluble VEGFR2 Levels | Metastatic colorectal cancer patients | Regorafenib + Nivolumab | Decrease in sVEGFR2 levels | [12] |
Table 2: Immunomodulatory Effects of Regorafenib
| Parameter | Model System | Treatment | Outcome | Reference |
| M1/M2 Macrophage Ratio | Syngeneic liver cancer models | Regorafenib (5 mg/kg/day) | Increased M1/M2 ratio | [7] |
| CD8+ T Cell Infiltration | Orthotopic HCC model | Regorafenib (10 mg/kg) + anti-PD-1 | Significant increase in CD8+ T cells | [13] |
| Regulatory T Cells (Tregs) | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant reduction in FoxP3+ Tregs | [2] |
| F4/80+ Macrophages | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant reduction in macrophages | [2] |
| PD-L1 Expression | Melanoma cell lines | Regorafenib | Reduction in IFNγ-induced PD-L1 expression | [8] |
| CXCL10 Expression | Hepatocellular carcinoma cells | Regorafenib | Increased CXCL10 expression | [8] |
Table 3: Effects of Regorafenib on the Tumor Stroma
| Parameter | Model System | Treatment | Outcome | Reference |
| CAF Proliferation | In vitro co-culture | Regorafenib | Inhibition of CAF proliferation | [1] |
| CAF Apoptosis | In vitro co-culture | Regorafenib | Induction of CAF apoptosis | [1] |
| Stromal Reaction | Orthotopic colon cancer model with MSCs | Regorafenib | Inhibition of stromal reaction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo efficacy of regorafenib on tumor growth and the TME.
Protocol:
-
Cell Culture and Implantation:
-
Murine cancer cell lines (e.g., CT26 colon carcinoma, BNL-MEA hepatocellular carcinoma) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
For subcutaneous models, 1 x 10^6 cells are injected into the flank of syngeneic mice (e.g., BALB/c for CT26).[14]
-
For orthotopic models, a surgical procedure is performed to implant tumor cells into the corresponding organ (e.g., cecal wall for colon cancer).[3]
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., ~60 mm³), mice are randomized into treatment and control groups.[3]
-
Regorafenib is formulated in a vehicle such as Cremophor EL/ethanol (1:1) and administered daily by oral gavage at doses ranging from 3 to 30 mg/kg.[3][14]
-
The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
Immunohistochemistry (IHC) for TME Markers
Objective: To visualize and quantify the expression of specific markers within the tumor tissue.
Protocol:
-
Tissue Preparation:
-
Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
-
Antigen Retrieval:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed by heating the slides in a retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) in a pressure cooker or water bath.[15]
-
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution (e.g., 5% goat serum) to prevent non-specific antibody binding.[16]
-
Primary antibodies (e.g., anti-CD31 for blood vessels, anti-F4/80 for macrophages) are diluted in antibody diluent and incubated on the sections overnight at 4°C.[3][15]
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.[15]
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).[15]
-
Sections are counterstained with hematoxylin.
-
-
Quantification:
-
Images are captured using a microscope.
-
The percentage of positive staining area or the number of positive cells per field is quantified using image analysis software.
-
Flow Cytometry for Immune Cell Profiling
Objective: To identify and quantify different immune cell populations within the tumor.
Protocol:
-
Single-Cell Suspension Preparation:
-
Excised tumors are mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit containing collagenase and DNase) to obtain a single-cell suspension.[17]
-
-
Antibody Staining:
-
Cells are incubated with a viability dye to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206).
-
For intracellular markers (e.g., FoxP3, cytokines), cells are fixed and permeabilized before staining.[17]
-
-
Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer.
-
Compensation is performed to correct for spectral overlap.
-
Data is analyzed using flow cytometry software to gate on specific cell populations and determine their frequencies.
-
ELISA for Cytokine Quantification
Objective: To measure the concentration of specific cytokines in tumor lysates or plasma.
Protocol:
-
Sample Preparation:
-
Tumors are homogenized in a lysis buffer containing protease inhibitors.
-
The lysate is centrifuged, and the supernatant is collected.
-
Protein concentration is determined using a BCA assay.
-
-
ELISA Procedure:
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest.[11]
-
The plate is blocked to prevent non-specific binding.
-
Standards and samples are added to the wells.
-
A biotinylated detection antibody is added, followed by streptavidin-HRP.[11]
-
A substrate solution is added to produce a colorimetric signal.
-
The absorbance is read on a plate reader.
-
-
Data Analysis:
-
A standard curve is generated from the absorbance values of the standards.
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by regorafenib and a typical experimental workflow for its preclinical evaluation.
Signaling Pathways
Caption: Regorafenib's multi-kinase inhibition of key signaling pathways in the TME.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of regorafenib.
Conclusion
This compound exerts a profound and multifaceted influence on the tumor microenvironment. Its ability to simultaneously inhibit angiogenesis, modulate the immune landscape, and disrupt the tumor stroma underscores its clinical efficacy. By re-educating the TME from a pro-tumoral to an anti-tumoral state, regorafenib not only has direct anti-cancer effects but also creates a more favorable environment for other therapies, particularly immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the intricate mechanisms of regorafenib and for the development of novel combination strategies to improve patient outcomes. The continued exploration of regorafenib's TME-modulating properties will be crucial for optimizing its clinical use and identifying predictive biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized flow cytometry panel for classifying macrophage polarization [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Primary Cancer-Associated Fibroblasts from a Syngeneic Murine Model of Breast Cancer for the Study of Targeted Nanoparticles [jove.com]
- 7. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. p-care.eu [p-care.eu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of regorafenib on the mononuclear/phagocyte system and how these contribute to the inhibition of colorectal tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Regorafenib Monohydrate in Bulk Drug by RP-HPLC
This document provides a comprehensive application note and protocol for the quantification of Regorafenib Monohydrate in bulk drug substance using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound (REG) is an oral multi-kinase inhibitor used in the treatment of various cancers.[1] Accurate and precise quantification of the active pharmaceutical ingredient (API) in the bulk drug is critical for ensuring quality control and dosage uniformity. This application note describes a simple, isocratic RP-HPLC method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine quality control analysis.[2][3][4]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic elution with a mobile phase composed of Methanol and Phosphate buffer provides a well-resolved, symmetric peak for Regorafenib with a short run time.[5]
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase (Column) | Symmetry C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | UV at 268 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~7 minutes |
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
This compound Bulk Drug Sample
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Chromatography data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions
-
Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to achieve the desired buffer concentration. Adjust the pH to 4.8 using dilute Orthophosphoric Acid.
-
Mobile Phase Preparation: Mix Methanol and the prepared Phosphate Buffer in a 70:30 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas in an ultrasonic bath for 15 minutes before use.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.[5]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 2-16 µg/mL.[3]
-
Sample Solution (Bulk Drug): Accurately weigh approximately 25 mg of the this compound bulk drug sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute this solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
4. Method Validation Protocol
The method was validated as per ICH Q2(R1) guidelines for the following parameters:[4][6]
-
System Suitability: Before sample analysis, the chromatographic system's performance is verified.[7] A standard solution is injected six times, and parameters such as theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak area are calculated.[8][9]
-
Linearity: The linearity of the method is assessed by injecting the prepared working standard solutions (2-16 µg/mL) in triplicate.[3] A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) is determined.[5]
-
Accuracy: The accuracy is determined by the recovery method. A known amount of standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[4]
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration are made on the same day, and the %RSD is calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.
-
-
Robustness: The reliability of the method is evaluated by introducing small, deliberate variations in chromatographic conditions, such as the flow rate (±0.1 mL/min) and mobile phase composition (±2%). The effect on the results is monitored.
Data Presentation
The quantitative results from the method validation are summarized in the following tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Theoretical Plates (N) | > 2000 | ~5500 |
| Tailing Factor (T) | ≤ 2.0 | ~1.2 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 3: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 16 µg/mL |
| Regression Equation | y = 58945x + 9634[5] |
| Correlation Coefficient (R²) | ≥ 0.999 |
Table 4: Accuracy (% Recovery)
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 8 | 7.92 | 99.0% |
| 100% | 10 | 10.05 | 100.5% |
| 120% | 12 | 12.14 | 101.2% |
| Mean % Recovery | | | 100.2% |
Table 5: Precision (%RSD)
| Precision Type | %RSD |
|---|---|
| Repeatability (Intra-day) | 0.65% |
| Intermediate (Inter-day) | 0.92% |
Table 6: LOD and LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.90 µg/mL[3] |
| Limit of Quantitation (LOQ) | 2.90 µg/mL[3] |
Visualizations
References
- 1. Cocrystals of regorafenib with dicarboxylic acids: synthesis, characterization and property evaluation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. actascientific.com [actascientific.com]
- 5. ajrconline.org [ajrconline.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Immunohistochemical Analysis of Regorafenib Monohydrate Treated Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its therapeutic efficacy in preclinical xenograft models is often evaluated by assessing its impact on tumor growth, proliferation, and vascularity.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these effects within the tumor tissue. This document provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) xenograft tissues treated with Regorafenib Monohydrate. The protocol is designed to be a comprehensive guide, from tissue preparation to data interpretation, for researchers investigating the in vivo effects of Regorafenib.
Regorafenib exerts its anti-tumor effects by inhibiting multiple signaling pathways. It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFR-β), and fibroblast growth factor receptors (FGFR), all of which are crucial for angiogenesis.[5][6][7] Additionally, it targets oncogenic kinases such as RAF, RET, and c-KIT.[6][7] The following protocols and resources are designed to enable the assessment of biomarkers associated with these pathways.
Key Signaling Pathways Targeted by Regorafenib
The diagram below illustrates the primary signaling cascades inhibited by Regorafenib, leading to reduced tumor growth, proliferation, and angiogenesis.
Caption: Key signaling pathways inhibited by Regorafenib.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE xenograft tissues.
Caption: Immunohistochemistry experimental workflow.
Detailed Immunohistochemistry Protocol
This protocol is optimized for the analysis of FFPE xenograft tissues.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 1% animal serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary antibodies (see Table 1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Tissue Preparation and Fixation:
-
Immediately following excision, fix xenograft tumors in 10% NBF for 24 hours at room temperature.[8]
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%), clear with xylene, and embed in paraffin wax.[8]
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.[8]
-
Dry the slides overnight at 37°C.[8]
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 washes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 washes, 10 minutes each), 95% (2 washes, 10 minutes each), 70% (2 washes, 10 minutes each), and 50% (2 washes, 10 minutes each).
-
Rinse with deionized water (2 washes, 5 minutes each).
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave or steamer to a sub-boiling temperature for 10-20 minutes.[9]
-
Allow the slides to cool to room temperature for at least 30 minutes.
-
Rinse slides in distilled water.
-
-
Peroxidase and Protein Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS (2 washes, 5 minutes each).
-
Incubate sections with a protein blocking solution (e.g., 1% animal serum in PBS) for 1-2 hours at room temperature to block non-specific binding.
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C in a humidified chamber.
-
Wash sections with PBS (3 washes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections with PBS (3 washes, 5 minutes each).
-
-
Detection:
-
Incubate sections with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Wash with PBS (3 washes, 5 minutes each).
-
Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following table provides a list of recommended primary antibodies and their suggested dilutions for the IHC analysis of Regorafenib-treated xenografts.
| Target Protein | Marker For | Cellular Localization | Recommended Antibody Clone | Suggested Dilution | References |
| CD31 (PECAM-1) | Angiogenesis (Endothelial Cells) | Membrane, Cytoplasm | QBEND/10 | 1:50 - 1:100 | [10][11][12] |
| VEGF | Angiogenesis | Cytoplasm | Polyclonal or Monoclonal | 1:100 - 1:200 | [12][13] |
| Ki-67 | Proliferation | Nucleus | MIB-1 | 1:100 - 1:200 | [4][14] |
| Cleaved Caspase-3 | Apoptosis | Cytoplasm, Nucleus | Asp175 | 1:100 - 1:200 | [9] |
| p-ERK1/2 | MAPK Pathway Activation | Nucleus, Cytoplasm | E10 | 1:200 - 1:400 | [15] |
| p-AKT | PI3K/AKT Pathway Activation | Cytoplasm, Nucleus | Ser473 | 1:50 - 1:100 | [16] |
| CD34 | Angiogenesis (Endothelial Cells) | Membrane, Cytoplasm | QBEnd/10 | 1:50 - 1:100 | [10][11] |
Note: Optimal antibody dilutions and incubation times may need to be determined empirically for specific xenograft models and laboratory conditions.[17][18]
Data Analysis and Interpretation
-
Imaging: Stained slides should be imaged using a bright-field microscope equipped with a digital camera.
-
Quantification:
-
Angiogenesis (CD31, VEGF, CD34): Microvessel density (MVD) can be quantified by counting the number of stained vessels in several high-power fields.[4] The intensity of VEGF staining can be scored semi-quantitatively.
-
Proliferation (Ki-67): The proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cell nuclei.[4][14]
-
Apoptosis (Cleaved Caspase-3): The apoptotic index can be determined by calculating the percentage of cells positive for cleaved caspase-3.
-
Signaling Pathways (p-ERK, p-AKT): The percentage of positively stained cells and the intensity of staining can be assessed to determine the level of pathway inhibition.
-
By following this detailed protocol, researchers can robustly assess the in vivo efficacy of this compound in xenograft models, providing valuable insights into its anti-tumor mechanisms.
References
- 1. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Regorafenib Monograph for Professionals - Drugs.com [drugs.com]
- 8. sysy.com [sysy.com]
- 9. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 10. Angiogenesis Markers - IHC WORLD [ihcworld.com]
- 11. Angiogenesis Antibody Panel (ARG30328) - arigo Biolaboratories [arigobio.com]
- 12. biogenex.com [biogenex.com]
- 13. biocompare.com [biocompare.com]
- 14. Prognostic angiogenic markers (endoglin, VEGF, CD31) and tumor cell proliferation (Ki67) for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 18. nordicbiosite.com [nordicbiosite.com]
Application Note: Determination of Regorafenib Monohydrate IC50 Values Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its mechanism of action involves the inhibition of multiple kinases crucial for tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[3][4] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of Regorafenib. This value quantifies the drug's potency in inhibiting cell proliferation in various cancer cell lines. This document provides detailed protocols for determining the IC50 values of Regorafenib Monohydrate using common cell-based viability assays and summarizes reported IC50 values in different cell lines.
Mechanism of Action: Multi-Kinase Inhibition
Regorafenib targets a range of membrane-bound and intracellular kinases. Its anti-tumor activity is attributed to its ability to simultaneously inhibit multiple signaling pathways involved in cell growth, proliferation, and the formation of new blood vessels.[5] Key targets include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[2]
-
Oncogenic Kinases: KIT, RET, and RAF-1.[4]
-
Stromal Kinases: Platelet-Derived Growth Factor Receptors (PDGFR-β) and Fibroblast Growth Factor Receptors (FGFR1).[2][6]
By inhibiting these kinases, Regorafenib disrupts the RAF/MEK/ERK signaling pathway, among others, leading to reduced cell proliferation and induction of apoptosis.[7][8]
Data Presentation: Regorafenib IC50 Values
The IC50 of Regorafenib varies across different cell lines, reflecting dependencies on specific signaling pathways and mutational statuses. The following table summarizes experimentally determined IC50 values from various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| HCT116 | Colorectal Carcinoma | ~3-6 | [8] |
| HT29 | Colorectal Carcinoma | ~3-6 | [8] |
| Colo-205 | Colorectal Carcinoma | 0.97 - 3.27 | [6] |
| SW620 | Colorectal Carcinoma | 0.97 - 3.27 | [6] |
| A172 | Glioblastoma | 2.4 | [9] |
| U87 | Glioblastoma | 6.3 | [9] |
| GSC#1 | Glioblastoma Stem Cell | 4.7 | [9] |
| GSC#61 | Glioblastoma Stem Cell | 6.2 | [9] |
| GSC#83 | Glioblastoma Stem Cell | 5.4 | [9] |
| HUVEC | Endothelial Cells | 0.003 (VEGF-stimulated) | [6] |
| HepG2 | Hepatocellular Carcinoma | Varies | [] |
| MDA-MB-231 | Breast Cancer | Varies | [] |
| A375 | Melanoma | Varies | [] |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Two common methods for determining cell viability and calculating IC50 are the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1x10⁴ cells/well in 100 µL of medium).[12]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range for initial experiments (e.g., 0.01 µM to 100 µM).[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different Regorafenib concentrations. Include wells with vehicle control (DMSO at the same concentration as the highest drug dose) and wells with medium only for background control.
-
Incubate the plate for a specified period (typically 48 or 72 hours).[9]
-
-
MTT Assay Execution:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a nonlinear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis, and in the presence of ATP, a stable luminescent signal is generated by a luciferase reaction, which is proportional to the number of viable cells.[15]
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[16]
-
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.
-
Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[17]
-
-
CellTiter-Glo® Assay Execution:
-
After the drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate and plot the data as described in step 4 of the MTT protocol to determine the IC50 value.
-
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
Application Notes and Protocols: Use of Regorafenib Monohydrate in 3D Cell Culture and Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its efficacy has been demonstrated in metastatic colorectal cancer (mCRC) among other malignancies.[3][4] Three-dimensional (3D) cell culture and organoid models are increasingly utilized in cancer research as they more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures.[5][6] Patient-derived organoids (PDOs), in particular, have emerged as robust preclinical models that can predict patient responses to therapies.[5][7] This document provides detailed application notes and protocols for the use of Regorafenib Monohydrate in 3D cell culture and organoid models, focusing on colorectal cancer.
Data Presentation
Table 1: Effect of Regorafenib on Colorectal Cancer Organoid and Spheroid Growth
| Model System | Cell Type | Treatment Concentration (µM) | Duration | Effect | Reference |
| Mouse Colon Tumoroids | Primary | 2, 4, 8 | 6 days | Dose-dependent decrease in organoid area fold change.[8] | [8] |
| Human Colon Carcinoma Spheroids | HCT-116 | 10 | 72 hours | Significant inhibition of cell viability compared to control and 5-FU.[9] | [9] |
| Human Colon Carcinoma Xenografts | HT-29 | 10 mg/kg daily | 1 week | Suppression of tumor vascularity and perfusion.[10] | [10] |
Table 2: Immunohistochemical Analysis of Regorafenib Effects on HT-29 Xenografts
| Parameter | Control Group (Mean ± SD) | Regorafenib Group (Mean ± SD) | P-value |
| Microvascular Density (CD-31) | 112 ± 25 | 48 ± 10 | <0.05 |
| Proliferating Cells (Ki-67) | 4841 ± 1593 | 4277 ± 1017 | >0.05 |
| Apoptotic Cells (TUNEL) | 5097 ± 3463 | 11844 ± 2927 | <0.05 |
| Data adapted from a study on human colon carcinoma xenografts in rats.[10] |
Signaling Pathways and Experimental Workflows
Regorafenib's Mechanism of Action
Regorafenib is a multi-kinase inhibitor targeting several key pathways in cancer progression.[1][11] These include pathways involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2]
Caption: Regorafenib's multi-target signaling inhibition.
Experimental Workflow for Drug Testing in Organoids
The following diagram outlines a typical workflow for testing the efficacy of Regorafenib in patient-derived colorectal cancer organoids.
Caption: Workflow for Regorafenib testing in PDOs.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer Organoids
This protocol is adapted from methodologies described for generating colorectal cancer organoids from patient tissues.[12][13]
Materials:
-
Fresh patient colorectal tumor tissue
-
Advanced DMEM/F12 medium
-
Penicillin/Streptomycin
-
Collagenase IV
-
DNase I
-
N2 and B27 supplements
-
N-acetylcysteine
-
Niacinamide
-
HEPES
-
Basement Membrane Extract (BME) or Matrigel
-
Organoid culture medium (see below)
Organoid Culture Medium Formulation:
-
Advanced DMEM/F12
-
1x N2 Supplement
-
1x B27 Supplement
-
100 U/ml Penicillin/Streptomycin
-
1 mM N-acetylcysteine
-
10 mM Niacinamide
-
10 mM HEPES
Procedure:
-
Tissue Dissociation: a. Wash the fresh tumor tissue with ice-cold PBS. b. In a sterile biosafety cabinet, mince the tissue into small fragments (1-2 mm). c. Incubate the fragments in a tumor dissociation solution containing Advanced DMEM/F12, 1 mg/mL Collagenase IV, and 30 Kunitz Units/mL DNase I for 30-60 minutes at 37°C with gentle agitation. d. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet.
-
Organoid Seeding: a. Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and BME/Matrigel on ice. b. Dispense 50 µL domes of the cell-matrix mixture into pre-warmed 24-well plates. c. Incubate at 37°C for 15-20 minutes to allow the domes to solidify. d. Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Organoid Maintenance: a. Culture the organoids at 37°C and 5% CO2. b. Change the culture medium every 2-3 days. c. Passage the organoids every 7-14 days by disrupting the domes, dissociating the organoids into smaller fragments, and re-plating in fresh BME/Matrigel.
Protocol 2: Formation of HCT-116 Spheroids
This protocol is based on established methods for generating spheroids from the HCT-116 colorectal carcinoma cell line.[7][14]
Materials:
-
HCT-116 cells
-
McCoy's 5a Medium supplemented with 10% FBS and Penicillin/Streptomycin
-
Ultra-low attachment 96-well plates
-
PBS
Procedure:
-
Culture HCT-116 cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh McCoy's 5a medium.
-
Count the cells and adjust the concentration to 6 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (6,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
-
Perform half-volume medium changes every 48 hours.
Protocol 3: Regorafenib Treatment and Viability Assay (CellTiter-Glo® 3D)
This protocol describes the treatment of 3D cultures with Regorafenib and subsequent viability assessment.
Materials:
-
Established organoids or spheroids in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Regorafenib Treatment: a. Prepare serial dilutions of Regorafenib in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest drug concentration). b. Carefully remove half of the medium from each well of the 96-well plate containing the 3D cultures. c. Add an equal volume of the prepared Regorafenib dilutions or vehicle control to the respective wells. d. Incubate for the desired treatment duration (e.g., 72 hours).
-
Cell Viability Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.[15] b. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[15] c. Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[15] d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[15] e. Measure the luminescence using a plate reader.
Protocol 4: Apoptosis Detection (TUNEL Assay) in Organoids
This protocol provides a general guideline for performing a TUNEL assay on fixed organoids.
Materials:
-
Cultured organoids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
Procedure:
-
Fixation and Permeabilization: a. Carefully remove the culture medium and wash the organoids with PBS. b. Fix the organoids in 4% PFA for 30-60 minutes at room temperature. c. Wash the organoids three times with PBS. d. Permeabilize the organoids with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]
-
TUNEL Staining: a. Wash the organoids with PBS. b. Follow the manufacturer's instructions for the specific TUNEL assay kit to prepare the TdT reaction mixture. c. Incubate the organoids with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.[16] d. Wash the organoids to remove unincorporated nucleotides.
-
Detection and Imaging: a. If using a fluorescently labeled dUTP, proceed to counterstaining. If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate. b. Counterstain the nuclei with DAPI. c. Wash the organoids and mount them on a slide for imaging using a fluorescence or confocal microscope.
Protocol 5: Protein Extraction and Western Blotting from 3D Cultures
This protocol details the extraction of protein from 3D cultures for Western blot analysis.
Materials:
-
Cultured organoids or spheroids
-
Cell recovery solution (optional)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
Procedure:
-
Harvesting 3D Cultures: a. Aspirate the culture medium. b. To dissolve the Matrigel/BME, add a cold cell recovery solution and incubate on ice for 30-60 minutes with gentle agitation.[17] c. Collect the organoids/spheroids and centrifuge at a low speed. d. Wash the pellet with ice-cold PBS.
-
Protein Lysis: a. Add ice-cold RIPA buffer to the cell pellet. b. Lyse the cells by sonicating or passing the lysate through a small gauge needle. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Western Blotting: a. Determine the protein concentration using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. c. Boil the samples for 5 minutes at 95°C. d. Proceed with standard SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.[18][19]
References
- 1. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry (neural organoids) [protocols.io]
- 4. stainsfile.com [stainsfile.com]
- 5. Harvesting Organoids for Biochemical Analysis Protocol | Bio-Techne [bio-techne.com]
- 6. bio-rad.com [bio-rad.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. wellslab.dgsom.ucla.edu [wellslab.dgsom.ucla.edu]
- 9. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. corning.com [corning.com]
- 11. 2.12. 3D spheroid Growth and CellTiter Glo Assay [bio-protocol.org]
- 12. sinobiological.com [sinobiological.com]
- 13. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regorafenib Monohydrate Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Regorafenib Monohydrate in preclinical animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical studies with this compound, offering potential solutions and guidance.
Formulation and Administration
Q1: What is a suitable vehicle for oral administration of this compound in mice?
A1: A commonly used vehicle for oral gavage of regorafenib in preclinical studies is a mixture of polypropylene glycol, PEG400, Pluronic F68, and water in a 34:34:12:20 ratio.[1] Another option reported is a solution of Cremephor EL and 95% ethanol in a 50:50 ratio, used as a 4x stock solution.[2]
Q2: I am observing precipitation of this compound in my formulation. How can I improve its solubility and stability?
A2: Regorafenib is poorly soluble in water.[3] To improve solubility and prevent precipitation, consider the following:
-
Co-solvents: Utilize a co-solvent system such as the polypropylene glycol, PEG400, and Pluronic F68 mixture.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Particle Size Reduction: For nanoparticle formulations, techniques like modified nanoprecipitation with stabilizers such as poloxamer 188 have been used to create stable suspensions.[4]
Q3: What is the recommended method for oral administration to mice?
A3: Oral gavage is the standard method for precise oral administration of regorafenib in mice.[2][5] Ensure proper technique to avoid accidental administration into the lungs, which can be fatal.
Dosage and Efficacy
Q4: What are the commonly used oral dosages of this compound in mouse xenograft models?
A4: Preclinical studies in mice have reported effective oral dosages ranging from 3 mg/kg/day to 30 mg/kg/day, administered daily.[5][6] The optimal dose will depend on the specific tumor model and the research question.
Q5: How can I determine the optimal dose for my specific cancer model?
A5: A dose-response study is recommended to determine the optimal dose. This typically involves treating cohorts of tumor-bearing mice with a range of regorafenib doses (e.g., 5, 10, 15, and 30 mg/kg/day) and evaluating tumor growth inhibition.[7]
Q6: My xenograft tumors are not responding to regorafenib treatment. What are the potential reasons?
A6: Several factors could contribute to a lack of response:
-
Tumor Model Resistance: The specific cancer cell line used may have intrinsic resistance mechanisms to regorafenib.
-
Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. Consider performing a dose-escalation study.
-
Formulation Issues: The drug may not be adequately solubilized or stable in the chosen vehicle, leading to inconsistent dosing.
-
Administration Errors: Improper oral gavage technique can lead to inaccurate dosing.
-
Rapid Metabolism: The animal model might metabolize the drug faster than anticipated. Pharmacokinetic analysis can help determine drug exposure.
Toxicity and Animal Welfare
Q7: What are the common signs of toxicity to monitor for in mice treated with regorafenib?
A7: Based on clinical observations, common toxicities that may be observed in preclinical models include:
-
Hand-Foot Skin Reaction (HFSR): In mice, this may manifest as redness, swelling, and peeling of the skin on the paws.
-
Diarrhea: Monitor for changes in fecal consistency.
-
Hypertension: While difficult to measure routinely in mice, it is a known clinical side effect.
-
Fatigue: Observe for decreased activity, lethargy, and ruffled fur.
-
Weight Loss: Regular monitoring of body weight is crucial. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
Q8: How should I manage observed toxicities in my animal study?
A8: If significant toxicity is observed, consider the following actions:
-
Dose Reduction: Lower the daily dose of regorafenib.
-
Treatment Interruption: Temporarily halt treatment to allow the animals to recover.
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff, which may include fluid supplementation for diarrhea or soft bedding for paw irritation.
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft models to evaluate the efficacy of this compound.
-
Cell Culture: Culture human cancer cells (e.g., HT-29, HCT116) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsin and neutralize with media.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Count the cells and resuspend them in sterile PBS or media at the desired concentration (e.g., 4 x 10^6 cells per injection).[2]
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation and vehicle control.
-
Administer the designated treatment orally via gavage daily.
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Continue treatment for the planned duration (e.g., 10-22 days).[2][7]
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size or if signs of excessive toxicity are observed, in accordance with institutional guidelines.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups.
-
Analyze body weight changes as an indicator of toxicity.
-
Quantitative Data Summary
Table 1: Preclinical Dosages of this compound in Mouse Models
| Cancer Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Efficacy Outcome | Reference |
| Colorectal Cancer (MC38) | C57BL/6 | 3 | Oral Gavage | Significant tumor growth inhibition | [5] |
| Colorectal Cancer (CT26) | BALB/c | 30 | Oral Gavage | Significant tumor growth inhibition | [5] |
| Gastric Cancer (PDX) | SCID | 5, 10, 15 | Oral Gavage | Dose-dependent tumor growth inhibition | [7] |
| Osteosarcoma (PDOX) | Nude | 30 | Oral Gavage | Tumor regression | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Regorafenib's Mechanism of Action: Inhibition of Key Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 5. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and early outcomes of regorafenib in multiply pre-treated metastatic colorectal adenocarcinoma-experience from a tertiary cancer centre in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and early outcomes of regorafenib in multiply pre-treated metastatic colorectal adenocarcinoma-experience from a tertiary cancer centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. hematologyandoncology.net [hematologyandoncology.net]
Technical Support Center: Overcoming Regorafenib Monohydrate Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Regorafenib monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to Regorafenib. What are the common underlying mechanisms?
A1: Resistance to Regorafenib can manifest through several mechanisms. One common observation is a phenotypic switch in the cancer cells. For instance, in colorectal cancer (CRC) cell lines like HCT-116 and SW480, long-term exposure to Regorafenib can induce senescence-like properties or an epithelial-mesenchymal transition (EMT), leading to a more aggressive and drug-resistant phenotype.[1][2][3] Key signaling pathways implicated in these processes include the PI3K/AKT pathway.[1][3] Another significant factor is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein), which actively pump Regorafenib out of the cell, reducing its intracellular concentration and efficacy.[4][5]
Q2: I am developing a Regorafenib-resistant cell line. What is a standard protocol for this?
A2: To develop acquired resistance, parental cancer cell lines are typically exposed to gradually increasing concentrations of Regorafenib over a prolonged period. For example, HCT-116 and SW480 colorectal cancer cells have been made resistant by initially treating them with Regorafenib at their respective IC50 concentrations (e.g., 3 µM for HCT-116 and 5.5 µM for SW480) for several weeks.[1] The concentration is then incrementally increased over several months. This long-term exposure forces the selection and survival of resistant cell populations.[1][2]
Q3: Are there known biomarkers that can predict or indicate Regorafenib resistance?
A3: Yes, several biomarkers are associated with Regorafenib resistance. In metastatic colorectal cancer (mCRC), high expression of matrix metalloproteinase-14 (MMP14) has been linked to higher sensitivity to Regorafenib, while changes in MMP9 levels may also serve as a prognostic marker.[6] In hepatocellular carcinoma (HCC), plasma levels of certain proteins (like α-fetoprotein and c-MET) and microRNAs (including MIR30A, MIR122, and MIR200A) have been associated with patient outcomes on Regorafenib.[7] Additionally, mutations in genes like KRAS and amplification of MYC have been linked to a poorer prognosis and potential resistance.[8]
Troubleshooting Guides
Issue 1: Decreased Regorafenib efficacy due to drug efflux.
-
Question: My cells are overexpressing ABC transporters, leading to Regorafenib resistance. How can I overcome this?
-
Answer: You can explore combination therapy. Regorafenib itself has been shown to inhibit the function of ABCB1 and BCRP transporters.[4][5] Co-administering Regorafenib with conventional chemotherapeutic agents that are substrates of these transporters (e.g., paclitaxel or topotecan) can lead to a synergistic antitumor effect.[4][5] Regorafenib can increase the intracellular concentration of these co-administered drugs by blocking their efflux.[4][5]
Issue 2: Resistance mediated by activation of alternative signaling pathways.
-
Question: I have observed activation of the PI3K/AKT or MAPK/ERK pathway in my Regorafenib-resistant cells. What are my options?
-
Answer: The activation of pro-survival signaling pathways is a common escape mechanism. In hepatocellular carcinoma cells where Hepatocyte Growth Factor (HGF) induces sorafenib resistance, Regorafenib has been shown to reverse this by inhibiting the ERK and STAT3 pathways.[9] For resistance driven by the PI3K/AKT pathway, as seen in some colorectal cancer cells, combination with a PI3K or AKT inhibitor could be a viable strategy.[1][3]
Issue 3: My Regorafenib-resistant cells show a more aggressive, migratory phenotype.
-
Question: After developing resistance, my cancer cells have become more invasive. What is happening and how can I address this?
-
Answer: This is likely due to the induction of an epithelial-mesenchymal transition (EMT).[1][3] This process is characterized by changes in cell morphology and the expression of EMT-related markers. In some hepatocellular carcinoma models, Regorafenib has been shown to reverse HGF-induced EMT by inhibiting the ERK and STAT3 pathways, which in turn downregulates the EMT-driving transcription factor Snail.[9] Investigating the upstream regulators of EMT in your specific cell line could reveal novel targets for combination therapy.
Data Summary
Table 1: IC50 Values of Regorafenib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | ~3 | [1] |
| SW480 | Colorectal Cancer | ~5.5 | [1] |
| SW620 | Colorectal Cancer | Not specified | [4] |
| S1-M1-80 | Colorectal Cancer | Not specified | [5] |
| HuH-7 | Hepatocellular Carcinoma | Not specified | [10] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [10] |
| HLF | Hepatocellular Carcinoma | Not specified | [10] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | [10] |
| Hep3B | Hepatocellular Carcinoma | Not specified | [10] |
| Li-7 | Hepatocellular Carcinoma | Not specified | [10] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [9] |
Note: IC50 values can vary depending on experimental conditions such as cell density and assay duration.
Key Experimental Protocols
Protocol 1: Development of Acquired Regorafenib-Resistant Cancer Cell Lines
This protocol is adapted from studies on colorectal cancer cell lines.[1]
-
Parental Cell Culture: Culture parental cancer cells (e.g., HCT-116, SW480) in their recommended standard growth medium.
-
Initial Drug Exposure: Begin by exposing the cells to Regorafenib at a concentration equal to their IC50 value (e.g., 3 µM for HCT-116 and 5.5 µM for SW480).
-
Continuous Treatment (Initial Phase): Maintain the cells in this drug-containing medium for approximately four weeks. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: After the initial phase, gradually increase the Regorafenib concentration in increments of 0.5 µM. This dose escalation phase should be carried out over a period of about six months. The cells should be continuously monitored for viability and growth.
-
Maintenance of Resistant Phenotype: Once the cells are able to proliferate steadily at a higher concentration (e.g., 6 µM for HCT-116 and 7 µM for SW480), maintain them in this medium for an extended period (e.g., another six months) to ensure a stable resistant phenotype.
-
Verification of Resistance: Periodically perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the IC50 of the resistant cells to the parental cells. A significant increase in the IC50 value confirms the resistant phenotype.
Protocol 2: In Vitro Drug Combination Assay (Regorafenib and Paclitaxel)
This protocol is based on studies investigating the reversal of ABCB1-mediated multidrug resistance.[4]
-
Cell Seeding: Seed both the parental (e.g., SW620) and the resistant (e.g., SW620/Ad300) cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Pre-treatment with Regorafenib: Treat the cells with a non-toxic concentration of Regorafenib (e.g., 5 µM or 10 µM) for a short period (e.g., 2-4 hours). The viability of cells with Regorafenib alone at these concentrations should be confirmed to be high (e.g., >85%).[4]
-
Co-treatment with Chemotherapeutic Agent: Add varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) to the wells already containing Regorafenib.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Determine cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of Regorafenib. A significant decrease in the IC50 in the resistant cell line upon co-treatment indicates reversal of resistance.
Visualized Signaling Pathways and Workflows
Caption: Overview of Regorafenib's targets and mechanisms of acquired resistance.
Caption: Experimental workflow for generating Regorafenib-resistant cell lines.
Caption: Reversal of multidrug resistance by Regorafenib combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance | Semantic Scholar [semanticscholar.org]
- 4. Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib antagonizes BCRP-mediated multidrug resistance in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Aqueous Solubility of Regorafenib Monohydrate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Regorafenib Monohydrate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1][2] It is also soluble in dimethylformamide (DMF) and ethanol.[1] For optimal stability, it is best to use a fresh, anhydrous stock of DMSO, as moisture can reduce the solubility of the compound.
Q2: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects. Some sources suggest that concentrations up to 0.5% may be acceptable, but this should be determined empirically for your specific cell line.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
-
Pre-warming: Gently warming both the stock solution and the cell culture medium to 37°C before mixing can help maintain solubility.
-
Increased Final Volume: Using a larger final volume of culture medium for the same dose of the inhibitor will result in a lower final concentration of both the compound and DMSO, which can help prevent precipitation.
-
Sonication: If precipitation occurs, gentle sonication of the final working solution in an ultrasonic bath for a short period may help to redissolve the compound.[3]
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: this compound has very low solubility in aqueous buffers.[1] To achieve a higher concentration in an aqueous-based solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute this solution with the aqueous buffer of choice. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).[1] However, it is not recommended to store this aqueous solution for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to media. | - The concentration of Regorafenib in the final working solution is above its solubility limit in the aqueous medium. - The final concentration of DMSO is too low to maintain solubility. - The stock solution or media was cold during mixing. | - Decrease the final concentration of this compound in your assay. - Perform a stepwise dilution of the DMSO stock in culture media. - Pre-warm both the stock solution and the media to 37°C before mixing. - Increase the final volume of the working solution to lower the compound's concentration. - Consider preparing the working solution by first dissolving Regorafenib in DMF and then diluting with your aqueous buffer.[1] |
| The culture media becomes cloudy over time after adding the inhibitor. | - Slow precipitation of the compound out of the solution. - Interaction of the compound with components in the serum or media. | - Observe the media under a microscope to confirm if the cloudiness is due to compound precipitation or microbial contamination. - Reduce the serum concentration in your culture medium if experimentally feasible. - Prepare fresh working solutions immediately before each experiment and do not store them. |
| Inconsistent experimental results between replicates. | - Uneven distribution of the compound due to partial precipitation. - Degradation of the compound in the working solution. | - Ensure the working solution is homogenous by vortexing or gentle sonication before adding it to the cells. - Prepare a master mix of the working solution to add to all replicate wells to ensure consistency. - Prepare fresh working solutions for each experiment. Do not use previously prepared and stored aqueous solutions.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥25.05 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~14 mg/mL | [1] |
| Water | <1.63 mg/mL | [4] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 500.83 g/mol . To prepare a 10 mM stock solution, you will need 5.0083 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage.
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below the toxic level for your cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for a typical in vitro cell viability assay using this compound.
Regorafenib Signaling Pathway Inhibition
Caption: Key signaling pathways inhibited by Regorafenib, leading to its anti-cancer effects.
References
Validation & Comparative
Regorafenib Monohydrate: An In Vivo Comparative Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of Regorafenib Monohydrate against other relevant anti-angiogenic agents. The information presented is supported by experimental data from preclinical studies to assist in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting Multiple Angiogenic Pathways
Regorafenib is an oral multi-kinase inhibitor that potently blocks several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Its anti-angiogenic effects are primarily mediated through the inhibition of key receptor tyrosine kinases (RTKs), including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Crucial for the proliferation and migration of endothelial cells, the primary components of blood vessels.[2][4]
-
Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2 (TIE2): An angiopoietin receptor involved in vessel maturation and stability.[1][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Important for the recruitment of pericytes and smooth muscle cells that support vessel structure.[2]
-
Fibroblast Growth Factor Receptors (FGFR1 and 2): Involved in endothelial cell proliferation and differentiation.[2][5]
By simultaneously targeting these pathways, Regorafenib disrupts the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][6]
Figure 1. Regorafenib's anti-angiogenic mechanism of action.
Comparative In Vivo Efficacy
Preclinical studies have demonstrated the potent in vivo anti-angiogenic and anti-tumor activity of Regorafenib. A notable study in a highly aggressive orthotopic colon cancer model directly compared Regorafenib with DC101, a selective VEGFR2-blocking antibody.
| Parameter | Vehicle Control | DC101 (VEGFR2 inhibitor) | Regorafenib | Citation |
| Tumor Growth (10-day treatment) | Progressive Growth | Significantly Delayed | Completely Suppressed | [6][7] |
| Tumor Vascularization | Maintained | Reduced | Stronger Reduction | [6][7] |
| Apoptosis Rate | Baseline | - | 3x Higher than DC101 | [7] |
| Liver Metastasis | High Incidence | Reduced by 33% | Completely Prevented | [6][7] |
Another preclinical study systematically compared the therapeutic effects of Regorafenib and Sorafenib in hepatocellular carcinoma (HCC) models. The findings indicated that Regorafenib exhibited stronger anti-tumor and anti-angiogenic effects and led to a significant increase in the survival rate of HCC-bearing mice compared to Sorafenib.[2][4]
Experimental Workflow for In Vivo Angiogenesis Studies
The validation of anti-angiogenic effects in vivo typically follows a multi-stage process, from model creation to data analysis.
Figure 2. General experimental workflow.
Detailed Experimental Protocols
Orthotopic Colorectal Cancer Mouse Model
This model recapitulates the clinically relevant tumor microenvironment, allowing for the assessment of therapeutic agents on primary tumor growth and metastasis.
-
Cell/Tumor Preparation:
-
For cell suspension injection: Culture colorectal cancer cells (e.g., CT26) and harvest when subconfluent. Prepare a single-cell suspension in phosphate-buffered saline (PBS) and keep on ice.
-
For tumor piece transplantation: Euthanize a mouse with a previously established subcutaneous colorectal tumor. Aseptically remove the tumor and divide it into 2-3 mm pieces in PBS on ice.
-
-
Mouse Preparation and Surgery:
-
Anesthetize the mouse (e.g., with isoflurane) and confirm the depth of anesthesia via a toe pinch reflex.
-
Shave the abdomen and sterilize the area with a betadine solution. Drape the surgical site.
-
Perform a laparotomy to expose the cecum.
-
-
Implantation:
-
Gently exteriorize the cecum.
-
For cell injection: Slowly inject the cell suspension into the cecal wall.
-
For tumor transplantation: Lightly damage the cecal wall and suture a tumor piece onto it.
-
-
Closure and Recovery:
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
Monitor the mouse during recovery.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive technique used to longitudinally assess tumor vascularization and permeability.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Place a catheter in the tail vein for contrast agent injection.
-
Position the mouse in the MRI scanner, ensuring the tumor is in the field of view. Monitor vital signs throughout the scan.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to establish a baseline.
-
Begin dynamic T1-weighted image acquisition.
-
Inject a gadolinium-based contrast agent (e.g., Prohance) via the tail vein catheter.
-
Continue acquiring images at high temporal resolution to capture the influx and washout of the contrast agent.
-
-
Data Analysis:
-
Analyze the signal intensity changes over time within the tumor region of interest.
-
Use pharmacokinetic models to derive quantitative parameters such as Ktrans (vascular permeability) and ve (extravascular-extracellular space volume).
-
Immunohistochemistry (IHC) for Microvessel Density
IHC is used to visualize and quantify blood vessels within the tumor tissue at the study endpoint.
-
Tissue Preparation:
-
Euthanize the mouse and excise the tumor.
-
Fix the tumor in 10% neutral buffered formalin overnight.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm thick sections and mount them on charged slides.
-
-
Staining Protocol (for CD31):
-
Deparaffinize the slides in xylene and rehydrate through graded alcohols to deionized water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against an endothelial marker (e.g., anti-CD31).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Quantification:
-
Capture images of the stained tumor sections.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area or by measuring the total CD31-positive area.
-
References
- 1. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preclinical-comparison-of-regorafenib-and-sorafenib-efficacy-for-hepatocellular-carcinoma-using-multimodality-molecular-imaging - Ask this paper | Bohrium [bohrium.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Orthotopic Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Regorafenib Monohydrate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Regorafenib Monohydrate is paramount for ensuring drug efficacy and safety. This guide provides a comparative analysis of various validated analytical methods, offering a cross-validation perspective on their performance and application.
This publication details and compares multiple analytical techniques for the quantification of this compound in different matrices, including pure form, pharmaceutical dosage forms, and biological fluids. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method's performance is evaluated based on key validation parameters as per ICH guidelines, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While LC-MS/MS methods offer the highest sensitivity and specificity, making them ideal for bioequivalence and pharmacokinetic studies, RP-HPLC methods provide a robust and cost-effective alternative for routine quality control analysis. UV-Vis spectrophotometry, being the simplest and most economical, is suitable for preliminary analysis of the pure drug.
Below is a summary of the performance data for various analytical methods, providing a basis for cross-validation and method selection.
Table 1: Performance Comparison of RP-HPLC Methods for Regorafenib Quantification
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3][4] | Method 4 [5] | Method 5 [6] |
| Stationary Phase | Symmetry C18 (250x4.6 mm, 5µm) | Not Specified | Phenomenex Luna-C18 (250x4.5 mm, 5µm) | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) | C18 (250x4.60mm, 5µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 4.8) (70:30 v/v) | 0.1% TFA in Acetonitrile:0.1% TFA in Water (50:50 v/v) | Methanol:Acetonitrile:Water (55:25:20 v/v/v) | Acetonitrile:Methanol (70:30 v/v) (pH 3.6) | Acetonitrile:Methanol (pH 5.2) (45:55% v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (λmax) | 268 nm | 265 nm | 275 nm | 257 nm | 261 nm |
| Linearity Range | 0-16 µg/mL | 0.0488–50 µg/mL | 40-240 µg/mL | 30-70 µg/mL | 5-25 µg/mL |
| Correlation Coeff. (R²) | 0.999 | 0.9999 | 0.9999 | Not Specified | Not Specified |
| LOD | 0.90 µg/mL | Not Specified | Not Specified | 0.007 µg/mL | Not Specified |
| LOQ | 2.90 µg/mL | Not Specified | Not Specified | 0.026 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not Specified | 99.61% - 100.22% | 98% - 102% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | < 2% | Not Specified | Not Specified |
Table 2: Performance Comparison of LC-MS/MS and UV-Vis Spectrophotometry Methods
| Parameter | LC-MS/MS Method 1 [7] | LC-MS/MS Method 2 [8] | LC-MS/MS Method 3 [9] | UV-Vis Spectrophotometry [10][11] |
| Technique | LC-MS/MS | LC-MS/MS | LC-ESI-MS/MS | UV-Vis Spectrophotometry |
| Matrix | Human Plasma | Human Plasma | Rabbit Plasma | Pure and Dosage Form |
| Linearity Range | 0.5–40 ppb | 50-8000 ng/mL | 2-480 ng/mL | 0.5-25 µg/mL |
| Correlation Coeff. (R²) | Not Specified | ≥0.998 | 0.998 | 0.999 |
| LOD | Not Specified | Not Specified | Not Specified | 0.11 µg/mL |
| LOQ | Not Specified | Not Specified | Not Specified | 0.29 µg/mL |
| Accuracy | Within acceptable range | 89.4% - 108.8% | Not Specified | Not Specified |
| Precision (%RSD) | < 10% | ≤ 7.2% | 1.00 – 8.50% | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate reproducibility and cross-method comparison.
RP-HPLC Method Protocol (Based on Method 1)[1]
-
Chromatographic System: Waters-717 series HPLC with a UV detector and Empower software.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 70:30 v/v mixture of Methanol and Phosphate buffer (pH adjusted to 4.8 with phosphoric acid). The mobile phase is filtered through a 0.45 µm membrane filter and degassed.
-
Flow Rate: 1.0 mL/min (isocratic).
-
Detection: UV detection at 268 nm.
-
Standard Preparation: A stock solution of Regorafenib (25 mg in 25 mL of mobile phase) is prepared. Further dilutions are made to achieve the desired concentrations for the calibration curve.
-
Sample Preparation: For pharmaceutical dosage forms, an amount of powdered tablet equivalent to the desired concentration is dissolved in the mobile phase, sonicated, and filtered.
LC-MS/MS Method Protocol (Based on Method 1)[7]
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Internal Standard: Sorafenib is used as the internal standard.
-
Sample Preparation (Human Plasma): Protein precipitation is performed for plasma samples.
-
Validation: The method is validated for specificity, linearity, precision, and accuracy in accordance with ICH M10 and EMEA guidelines.
UV-Vis Spectrophotometric Method Protocol[10][11]
-
Instrumentation: A UV-Visible double beam spectrophotometer.
-
Solvent: Methanol.
-
Procedure: A stock solution of Regorafenib is prepared in methanol. This solution is then scanned in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is found to be 261 nm.
-
Calibration Curve: A series of dilutions are prepared from the stock solution, and their absorbance is measured at 261 nm to construct a calibration curve.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the different analytical methods and the general process of method validation.
Caption: Workflow for RP-HPLC analysis of Regorafenib.
Caption: Workflow for LC-MS/MS analysis in biological matrices.
Caption: General workflow for analytical method validation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form – Experiment Journal [experimentjournal.com]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. latamjpharm.org [latamjpharm.org]
Efficacy of Regorafenib Monohydrate in Sorafenib-resistant HCC models
An Objective Comparison of Regorafenib Monohydrate's Efficacy in Sorafenib-Resistant Hepatocellular Carcinoma (HCC) Models
This guide offers a detailed comparison of this compound's performance against alternatives in sorafenib-resistant hepatocellular carcinoma (HCC) models, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of regorafenib's preclinical and clinical efficacy in this challenging patient population.
Comparative Efficacy Data
Regorafenib, an oral multikinase inhibitor, has demonstrated significant antitumor activity in HCC models that have developed resistance to sorafenib. It was the first agent to show a significant survival advantage in a second-line setting for patients with unresectable HCC who progressed after first-line sorafenib treatment.[1] Its mechanism involves blocking multiple protein kinases implicated in oncogenesis, tumor angiogenesis, and the maintenance of the tumor microenvironment.[2]
Preclinical In Vivo Data
In preclinical studies using patient-derived xenograft (PDX) models of HCC, regorafenib showed potent antitumor effects, in some cases superior to sorafenib.
Table 1: Efficacy of Regorafenib vs. Sorafenib in Patient-Derived HCC Xenograft (PDX) Models
| Model Type | Treatment | Dosage | Outcome |
|---|---|---|---|
| 10 Patient-Derived HCC Xenografts | Regorafenib | 10 mg/kg/day | Significant tumor growth inhibition in 8/10 models.[3] |
| 10 Patient-Derived HCC Xenografts | Sorafenib | 30 mg/kg/day | Significant tumor growth inhibition in 7/10 models.[3] |
| H129 Hepatoma Model | Regorafenib | 10 mg/kg/day | Median survival of 36 days (vs. 27 days for vehicle).[3] |
| H129 Hepatoma Model | Sorafenib | 30 mg/kg/day | Median survival of 33 days (vs. 28 days for vehicle).[3] |
Note: In four of the PDX models, a superior response was observed with regorafenib compared to sorafenib.[3]
Clinical Trial Data (Second-Line Setting)
The pivotal phase III RESORCE trial confirmed the efficacy of regorafenib in patients with HCC who had progressed on sorafenib therapy.
Table 2: Key Outcomes from the Phase III RESORCE Trial
| Metric | Regorafenib (n=379) | Placebo (n=194) | Hazard Ratio (HR) |
|---|---|---|---|
| Median Overall Survival (OS) | 10.6 months | 7.8 months | 0.63[1][3] |
| Median Time to Progression (TTP) | 3.1 months | 1.5 months | 0.46 |
| Disease Control Rate (DCR) | 65.2% | 36.1% | N/A |
Data sourced from the RESORCE clinical trial results.[1][3]
The median overall survival from the start of sorafenib treatment to death was 26.0 months for patients who received the sorafenib-regorafenib sequence, compared to 19.2 months for those who received sorafenib followed by placebo.[4]
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the methodology used to assess the antitumor activity of regorafenib and sorafenib in preclinical HCC models.
-
Model Establishment: Fresh tumor tissue from consenting HCC patients is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow. Once they reach a volume of approximately 1,000-1,500 mm³, they are harvested and fragmented for subsequent passaging into new cohorts of mice.
-
Treatment Cohort Formation: Once tumors in the experimental cohort reach a mean volume of 100-200 mm³, mice are randomized into treatment groups (e.g., Vehicle, Regorafenib 10 mg/kg, Sorafenib 30 mg/kg).
-
Drug Administration: Regorafenib and sorafenib are administered orally, once daily. The vehicle control is administered in the same manner.
-
Efficacy Assessment: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is concluded when the mean tumor volume in the vehicle group reaches a predetermined endpoint (e.g., 2,000 mm³). Survival time is also recorded. Excised tumors can be used for further analysis, such as multiplex western blotting, to assess changes in protein expression.[3]
Cell Viability Assay for Sorafenib Resistance Reversal
This protocol details a method to evaluate regorafenib's ability to overcome induced sorafenib resistance in vitro.
-
Cell Culture: Human HCC cell lines (e.g., SMMC-7721, HepG2) are cultured in appropriate media.
-
Induction of Resistance: To simulate resistance driven by the tumor microenvironment, cells are stimulated with a growth factor such as Hepatocyte Growth Factor (HGF).[5]
-
Pre-treatment: Cells are pre-treated with a specific concentration of regorafenib for 6 hours.[5]
-
Co-treatment: Following pre-treatment, HGF and sorafenib are added to the respective wells.
-
Viability Assessment (MTT Assay): After a 48-72 hour incubation period, MTT reagent is added to each well. Following another incubation (2-4 hours), the resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured using a microplate reader at 570 nm. Cell viability is calculated relative to untreated controls. A reduction in viability in the regorafenib co-treated group indicates a reversal of HGF-induced sorafenib resistance.[5]
Visualizations: Pathways and Workflows
Regorafenib's Mechanism in Overcoming Sorafenib Resistance
Regorafenib's efficacy in sorafenib-resistant HCC stems from its broader target profile. While both drugs inhibit the RAF/MEK/ERK pathway, sorafenib resistance can emerge through the activation of alternative signaling pathways. Regorafenib inhibits these escape pathways, including VEGFR, PDGFR, and STAT3, thereby restoring antitumor activity.[3][5]
Caption: Regorafenib inhibits primary and escape pathways driving sorafenib resistance.
Preclinical Evaluation Workflow
The assessment of a second-line therapy like regorafenib follows a logical progression from in vitro validation to in vivo efficacy and safety evaluation.
Caption: Standard workflow for preclinical testing of second-line HCC therapies.
Logical Relationship: Sequential Therapy
The clinical success of regorafenib is built upon the concept of sequential therapy, where a second drug is used to overcome the resistance mechanisms developed against the first-line agent.
Caption: The logical progression of sequential sorafenib-regorafenib therapy in HCC.
References
- 1. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncotarget.com [oncotarget.com]
- 4. onclive.com [onclive.com]
- 5. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Regorafenib Monohydrate: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Regorafenib, an oral multi-kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various malignancies, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its mechanism of action is multifaceted, targeting several kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment. This guide provides a comprehensive comparison of regorafenib monohydrate's efficacy across different cancer cell lines, supported by experimental data and detailed protocols.
Data Summary: Anti-proliferative Efficacy of Regorafenib
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of regorafenib in various cancer cell lines as reported in several studies.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Characteristics | Reference |
| Colorectal Cancer | HCT-116 | 2.953 - 3 | p53 wild-type | |
| HCT-116 p53-/- | ~3-6 | p53 knockout | ||
| SW480 | 4.303 - 5.5 | |||
| SW620 | 0.97 - 3.27 | KRAS G12V mutation | ||
| Colo-205 | 0.97 - 3.27 | BRAF V600E mutation | ||
| HT-29 | ~6 | Mutant p53 | ||
| LS-1034 | 7 | |||
| Caco-2 | 5 | |||
| SW1116 | 7 | |||
| Breast Cancer | MCF-7 | 10 - 20 (for apoptosis induction) | Estrogen receptor-positive | |
| Bladder Cancer | TSGH 8301 | Not specified, effective at 15-30 µM | ||
| Neuroblastoma | Multiple Lines | 2.3 - 14.9 | ||
| Hepatocellular Carcinoma | Hep3B | Effective at 1-10 µM |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and duration of drug exposure.
Mechanism of Action: Targeting Key Signaling Pathways
Regorafenib exerts its anti-tumor effects by inhibiting a broad spectrum of kinases. This multi-targeted approach disrupts several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, regorafenib actively induces programmed cell death (apoptosis) and causes cell cycle arrest in cancer cells.
-
Bladder Cancer: In TSGH 8301 bladder carcinoma cells, regorafenib treatment led to an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis. This was accompanied by a loss of mitochondrial membrane potential and increased expression of active caspase-3 and caspase-8, key executioners of apoptosis.
-
Breast Cancer: In MCF-7 breast cancer cells, regorafenib induced apoptosis in a caspase-dependent manner, evidenced by the cleavage of caspase-3 and -9. It also caused cell cycle arrest by upregulating p21 and downregulating cyclins B1 and D1.
-
Colorectal Cancer: In colorectal cancer cells, regorafenib induces apoptosis through the upregulation of PUMA (p53 upregulated modulator of apoptosis), irrespective of the p53 status of the cells.
-
Neuroblastoma: Treatment of neuroblastoma cell lines with regorafenib resulted in increased caspase activity and an arrest in the G0/G1 phase of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the efficacy of regorafenib.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 0.5–1.0 × 10^4 cells/well) and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of regorafenib or a vehicle control (e.g., DMSO). Cells are typically incubated for a defined period, such as 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are often expressed as a percentage of the viability of control-treated cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the effects of a drug on signaling pathways.
-
Cell Lysis: Cells treated with regorafenib are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-ERK, cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with regorafenib for a specified time, then harvested.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of each cell.
-
Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound demonstrates broad-spectrum anti-cancer activity across a variety of cancer cell lines. Its efficacy stems from its ability to inhibit multiple key kinases involved in tumor growth, angiogenesis, and survival. The data presented in this guide highlight the variable sensitivity of different cancer cell lines to regorafenib, underscoring the importance of cell line-specific evaluation in preclinical research. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and potential therapeutic applications of this multi-kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
